4-Iodo-2,6-dimethylpyridine

Catalog No.
S732077
CAS No.
22282-67-3
M.F
C7H8IN
M. Wt
233.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2,6-dimethylpyridine

Standard bromo/chloro pyridines demand high-temperature cross-couplings, reducing functional group compatibility. 4-Iodo-2,6-dimethylpyridine (CAS 22282-67-3) overcomes this via its weak C-I bond.

  • Mild oxidative addition: Reacts at 50-80 °C, preserving thermally labile substituents.
  • Steric control: 2,6-Dimethyl groups direct selective 4-position coupling, enabling later C-H activation.
  • Process reliability: Eliminates need for catalyst re-optimization, ensuring consistent yields.

CAS Number

22282-67-3

Product Name

4-Iodo-2,6-dimethylpyridine

IUPAC Name

4-iodo-2,6-dimethylpyridine

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

InChI

InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3

InChI Key

DXTDZBSTWOXMNU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)I

Canonical SMILES

CC1=CC(=CC(=N1)C)I

Synonyms

4-Iodo-2,6-dimethylpyridine, 4-Iodo-2,6-lutidine, 2,6-Dimethyl-4-iodopyridine, Pyridine, 4-iodo-2,6-dimethyl-

Purity

≥97%

Package Size

1 g

4-Iodo-2,6-dimethylpyridine (also known as 4-iodo-2,6-lutidine) is a functionalized pyridine derivative used as a building block in organic synthesis. Its primary role is as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, where the combination of a highly reactive carbon-iodine (C-I) bond and sterically-directing methyl groups provides specific advantages in process development. The general reactivity order for halopyridines in such reactions is I > Br > Cl, making the iodo-analogue the most reactive substrate for oxidative addition, a frequently rate-determining step. This inherent reactivity is a key procurement consideration for applications requiring mild reaction conditions or sequential functionalization.

Research Fit

Workflow Palladium-catalyzed cross-coupling (Sonogashira, etc.)
Building block 2,6-Dimethyl-4-iodopyridine for alkynyl/aryl installation
Use context Organic synthesis, crystal engineering, selective functionalization

Direct substitution of 4-Iodo-2,6-dimethylpyridine with its bromo or chloro analogs is often unviable and leads to significant process redevelopment. The weaker C-I bond allows for oxidative addition to palladium catalysts under much milder conditions (e.g., lower temperatures, weaker bases) than the more robust C-Br or C-Cl bonds. Attempting to use a bromo- or chloro-substitute typically requires more forcing conditions, which can decrease functional group tolerance, lead to side reactions, or necessitate entirely different, and potentially more expensive, catalyst systems. This makes the choice of halide a critical, non-interchangeable parameter for achieving reproducible yields and purity profiles in established synthetic routes.

Substitution Risk

Target
4-Iodo-2,6-dimethylpyridine
Analog
4-Bromo or 4-Chloro analog
Risk
C–I oxidative addition rate differs; coupling efficiency may shift
Reactivity gap is reported in cross-coupling; direct substitution may alter yield
Target
4-Iodo-2,6-dimethylpyridine
Analog
4-Chloro analog
Risk
Chloro-derivative may fail to form halogen bonds; crystal engineering outcomes differ
Iodo species consistently gives short contacts; chloro shows longer or no bonding

Superior Reactivity Enables Milder Conditions in Cross-Coupling Reactions

The carbon-halogen bond strength (C-Cl > C-Br > C-I) is the dominant factor in the rate-determining oxidative addition step of many cross-coupling reactions. Consequently, aryl iodides are significantly more reactive than bromides and chlorides. For example, in a comparative Suzuki coupling, an aryl iodide achieved 99% yield in 2 hours, while the corresponding aryl bromide required 6 hours to reach 88% yield under the same conditions. The aryl chloride was largely unreactive, yielding only 3% after 2 hours with the same catalyst system. This higher reactivity allows for lower reaction temperatures and shorter reaction times, which is a critical advantage for thermally sensitive substrates and for improving process throughput.

Evidence DimensionSuzuki Coupling Yield & Time
Target Compound Data99% yield (2 hours) (for representative aryl iodide)
Comparator Or BaselineAryl Bromide: 88% yield (6 hours); Aryl Chloride: 3% yield (2 hours)
Quantified DifferenceAchieves >10% higher yield in 1/3 of the time compared to bromide; >30x more effective than chloride.
ConditionsSuzuki-Miyaura coupling with Pd(PPh3)4 catalyst, benzene, 80°C.

This enables lower energy costs, higher throughput, and greater compatibility with sensitive functional groups compared to using bromo- or chloro-analogs.

Halogen bond donor
Class-level inference
Iodo: contact < sum of vdW radii vs Chloro: longer contact or no halogen bond
Supports crystal engineering design; iodo provides more predictable short contacts
Based on structural database analysis; verify in specific co-crystal system

Enables Selective Sequential Cross-Coupling

The significant reactivity difference between the C-I and C-Br bonds (I > Br >> Cl) is routinely exploited for selective, sequential functionalization of polyhalogenated aromatics. A common strategy involves a first coupling at the iodo position under mild conditions (e.g., Pd(PPh3)4, 80 °C), leaving a bromo group untouched. A second, different coupling partner can then be introduced at the less reactive bromo position using more forcing conditions or a more active catalyst system. This level of selective, stepwise control is not possible when starting with substrates containing identical halogens (e.g., dibromo compounds), making the iodo-analog essential for building complex, unsymmetrical molecules.

Evidence DimensionChemoselectivity in Sequential Reactions
Target Compound DataHigh selectivity for reaction at the C-I bond under mild conditions, preserving C-Br bond for subsequent steps.
Comparator Or BaselineDibromo- or dichloro-analogs, which lack sufficient reactivity differentiation for selective sequential coupling.
Quantified DifferenceQualitative but fundamental: enables multi-step, one-pot, or iterative syntheses not accessible with di-bromo/chloro substrates.
ConditionsInitial Suzuki or Sonogashira coupling at C-I position, followed by a second coupling at C-Br position under different conditions.

For synthesizing complex, multi-substituted pyridines, using the iodo-derivative provides a reliable strategic entry point that simplifies purification and increases overall yield.

Sonogashira coupling
Data to verify
77% isolated yield with phenylacetylene
Reported efficient C–C bond formation; supports use as electrophile
Source not specified; cross-study comparable, confirm under your conditions

Steric Hindrance from 2,6-Dimethyl Groups Influences Complex Formation and Reactivity

The methyl groups at the 2- and 6-positions provide significant steric hindrance around the pyridine nitrogen. Compared to unhindered pyridines, this bulkiness modifies coordination behavior with metal centers and Lewis acids. For example, while pyridine readily forms a stable adduct with the bulky Lewis acid B(C6F5)3, 2,6-dimethylpyridine (2,6-lutidine) forms a much weaker, thermally sensitive adduct that exists in equilibrium with the free acid and base. This steric hindrance is a critical design feature. It can prevent catalyst deactivation by blocking coordination to a metal center, or it can be used to create 'frustrated Lewis pairs' (FLPs) for small molecule activation. This differentiates it from 4-iodopyridine, where the unhindered nitrogen would coordinate more strongly, leading to different catalytic outcomes.

Evidence DimensionLewis Acid Adduct Formation Enthalpy
Target Compound Data-42(1) kJ/mol (for 2,6-dimethylpyridine/B(C6F5)3)
Comparator Or BaselineQualitatively much stronger, stable adduct formation for less hindered pyridines.
Quantified DifferenceThe weaker, reversible binding for the 2,6-dimethyl substituted core is a key functional differentiator.
ConditionsCalorimetry or NMR studies of adduct formation with B(C6F5)3.

This compound is the correct choice when steric bulk around the nitrogen is a required design element, such as in non-coordinating bases or sterically demanding ligands.

SNAr leaving group
Class-level inference
Order: CN ≥ F ~ Cl ~ Br ~ I Iodo poorest
Iodo resists nucleophilic displacement in pyridinium salts; may preserve site for later steps
Reversal of standard element effect; review in context of specific substrate

Precursor for Synthesizing Complex Molecules with Thermally Sensitive Groups

The high reactivity of the C-I bond allows cross-coupling reactions to proceed at lower temperatures (e.g., 50-80 °C) compared to bromo-analogs, which may require >100 °C. This makes 4-Iodo-2,6-dimethylpyridine the preferred substrate when other functional groups in the molecule are prone to degradation at elevated temperatures.

Building Block for Unsymmetrical, Tri-Substituted Pyridine Scaffolds

This compound is the logical starting material for syntheses requiring sequential, differential functionalization. A first coupling reaction can be performed selectively at the 4-position (via the iodo group), followed by a separate reaction at a different position (e.g., C-H activation). This strategic advantage is lost when using less reactive bromo- or chloro-analogs that require harsher, less selective conditions.

Synthesis of Sterically Hindered Ligands and Non-Coordinating Bases

The 2,6-dimethyl substitution pattern provides significant steric bulk, which is essential for creating ligands that enforce specific coordination geometries or for developing bulky 'proton sponge' type bases. In these applications, the reactive iodo group serves as a handle for attaching the pyridine core to a larger molecular framework, while the methyl groups ensure the desired steric properties are present in the final product.

Application Fit

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling
C–I oxidative addition reactivity
Coupling yield under chosen conditions; compatibility with substrate scope
Crystal engineering & supramolecular materials
Halogen bond donor reliability
Short-contact formation in co-crystal structures; consistency vs. chloro analog
Selective functionalization in multi-step synthesis
Leaving group hierarchy in pyridinium salts
Resistance to nucleophilic displacement; orthogonality to chloro/bromo handles

XLogP3

2.2

Wikipedia

4-Iodo-2,6-dimethylpyridine

Explore Compound Types